molecular formula C18H20N2O5 B11024725 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No.: B11024725
M. Wt: 344.4 g/mol
InChI Key: HQTIZAGFVHSCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Scientific Research Applications

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

3,4-diethoxy-N-(2-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C18H20N2O5/c1-4-24-16-10-9-13(11-17(16)25-5-2)18(21)19-14-7-6-8-15(12(14)3)20(22)23/h6-11H,4-5H2,1-3H3,(H,19,21)

InChI Key

HQTIZAGFVHSCDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.